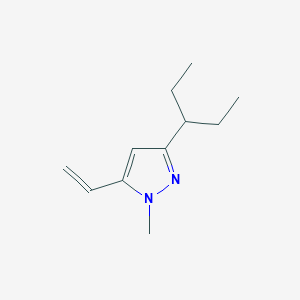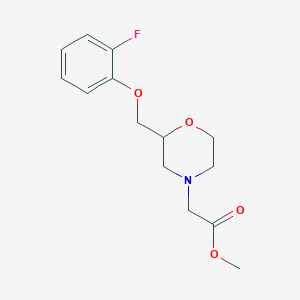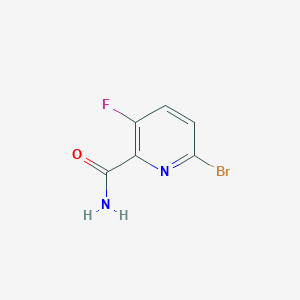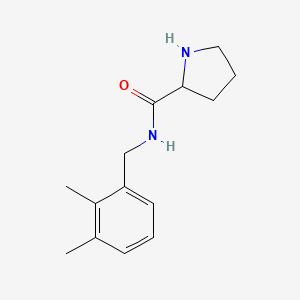
N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure consists of a pyrrolidine ring attached to a 2,3-dimethylbenzyl group and a carboxamide group, making it a valuable scaffold for the development of novel bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide typically involves the reaction of 2,3-dimethylbenzylamine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran (THF) and are performed under inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis .
化学反応の分析
Types of Reactions
N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro, halo derivatives.
科学的研究の応用
N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
作用機序
The mechanism of action of N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
- N-(2’-Nitrophenyl)pyrrolidine-2-carboxamide
- N-Substituted pyrrolidine-2-one derivatives
- Pyrrolidine-2,5-diones
Uniqueness
N-(2,3-Dimethylbenzyl)pyrrolidine-2-carboxamide stands out due to its unique substitution pattern on the benzyl group, which can influence its biological activity and selectivity. The presence of the 2,3-dimethyl groups can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes, making it a promising candidate for drug development .
特性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
N-[(2,3-dimethylphenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-10-5-3-6-12(11(10)2)9-16-14(17)13-7-4-8-15-13/h3,5-6,13,15H,4,7-9H2,1-2H3,(H,16,17) |
InChIキー |
WXYCOPPZIHCSLM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CNC(=O)C2CCCN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)
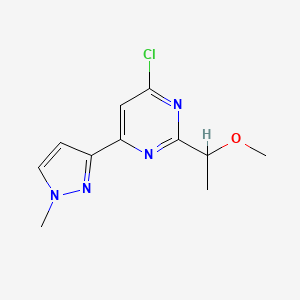
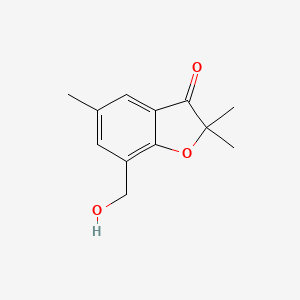


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-5-carboxylicacid](/img/structure/B11784507.png)



![5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide](/img/structure/B11784526.png)
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11784541.png)
